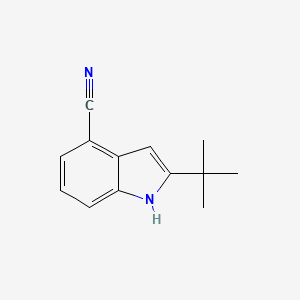2-(tert-Butyl)-1H-indole-4-carbonitrile
CAS No.:
Cat. No.: VC17393109
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14N2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 2-tert-butyl-1H-indole-4-carbonitrile |
| Standard InChI | InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3 |
| Standard InChI Key | BRFDLZZCNSJXNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . Its IUPAC name, 2-(tert-butyl)-1H-indole-4-carbonitrile, reflects the tert-butyl substituent at position 2 and the cyano group at position 4 of the indole ring.
Structural Features
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural attributes include:
-
tert-Butyl group (C(CH₃)₃): Positioned at C2, this bulky substituent enhances steric hindrance and influences electronic properties.
-
Cyano group (CN): Located at C4, this electron-withdrawing group modulates reactivity and serves as a handle for further chemical modifications .
Table 1: Key Chemical Properties
Synthetic Routes and Methodologies
Friedel-Crafts Alkylation
The tert-butyl group could be introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is widely employed for installing bulky alkyl groups on aromatic systems .
Cyanation at C4
The cyano group might be introduced through:
-
Sandmeyer Reaction: Conversion of an amino group to a cyano group using copper cyanide.
-
Direct Electrophilic Substitution: Nitration followed by reduction to an amine and subsequent cyanation .
Case Study: Indirect Synthesis from Nitroindoles
A related synthesis of 3,4-diaminoindoles involves nitro reduction and protection strategies . Adapting this approach:
-
Nitration: Introduce a nitro group at C4 of 2-(tert-butyl)indole.
-
Reduction: Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C).
-
Cyanation: Convert the amine to a cyano group via diazotization and treatment with CuCN.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The cyano group’s versatility allows transformations into amines, carboxylic acids, or tetrazoles, enabling the synthesis of diverse pharmacophores. For example:
-
Amine Formation: Reduction of the cyano group to a primary amine (e.g., using LiAlH₄).
-
Carboxylic Acid Synthesis: Hydrolysis under acidic or basic conditions to yield 4-carboxyindole derivatives.
Future Perspectives and Research Directions
Target Optimization
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the tert-butyl and cyano groups to optimize pharmacological profiles.
-
Prodrug Development: Leveraging the cyano group for prodrug strategies to enhance bioavailability.
Industrial Scalability
-
Flow Chemistry: Implementing continuous-flow systems to improve yield and reduce reaction times for large-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume